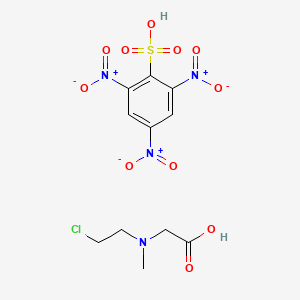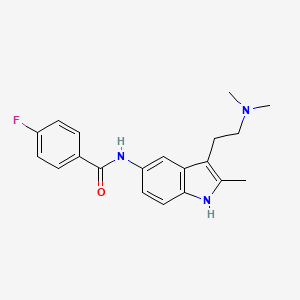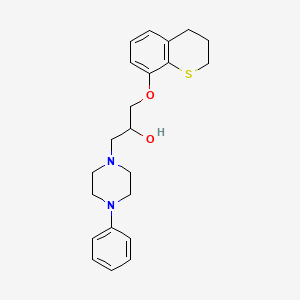
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- is an organic compound that features a benzenesulfonamide core with a piperidinoethyl substituent and three methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-piperidinoethyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N-(2-piperidinoethyl)-: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Benzenesulfonamide, N-(2-piperidinoethyl)-2,4-dimethoxy-: Similar structure but with fewer methoxy groups, potentially altering its properties.
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trihydroxy-: Hydroxy groups instead of methoxy groups, which can significantly change its chemical behavior and biological effects.
Uniqueness
The presence of three methoxy groups in Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- makes it unique compared to its analogs. These methoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in certain applications.
Eigenschaften
CAS-Nummer |
103595-47-7 |
|---|---|
Molekularformel |
C16H26N2O5S |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2,3,4-trimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S/c1-21-13-7-8-14(16(23-3)15(13)22-2)24(19,20)17-9-12-18-10-5-4-6-11-18/h7-8,17H,4-6,9-12H2,1-3H3 |
InChI-Schlüssel |
RQGBKJZFRGEKMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCCC2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



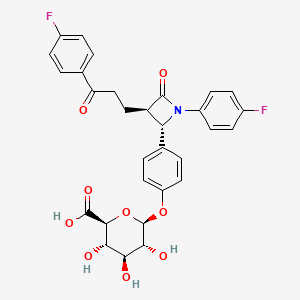

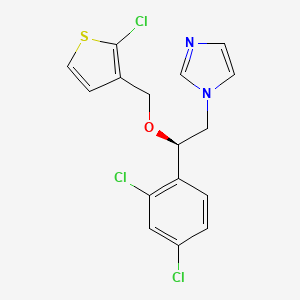
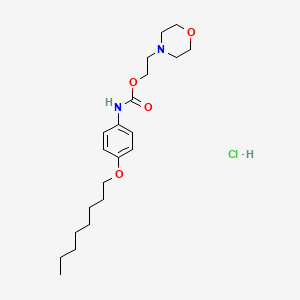



![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
